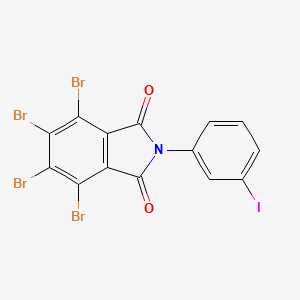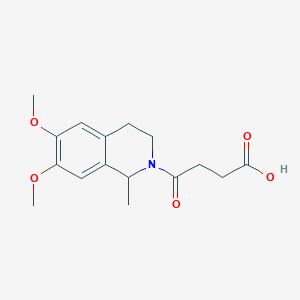
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell growth, proliferation, and survival.
Mechanism of Action
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide works by selectively inhibiting the activity of BTK, which is a key regulator of the B-cell receptor signaling pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the development of many types of cancer. By blocking the activity of BTK, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide disrupts this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of downstream signaling pathways, such as the AKT and ERK pathways, which are involved in cell growth and survival. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide also induces the expression of pro-apoptotic proteins, such as BIM and PUMA, which promote programmed cell death in cancer cells. In addition, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to enhance the activity of the immune system, which can help to fight cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and purify, making it suitable for use in scientific research. However, like all experimental drugs, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has limitations. It is currently in the early stages of clinical development and has not yet been approved for use in humans. Further research is needed to determine its safety and efficacy in treating cancer.
Future Directions
There are several future directions for the research and development of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to enhance the activity of these treatments, which could improve their effectiveness in treating cancer. Another direction is in the development of new BTK inhibitors with improved selectivity and efficacy. Finally, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide could be used to study the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting with the reaction of 3-methoxybenzylamine with 2-thiophene carboxylic acid to form an amide intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to yield the final product, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to produce a high yield of pure compound, making it suitable for use in scientific research.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphomas, and leukemias. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-8-5-7-15(13-16)14-20-19(22)21-11-4-2-3-9-17(21)18-10-6-12-24-18/h5-8,10,12-13,17H,2-4,9,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIWQJAHYJMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxyphenyl)methyl]-2-(thiophen-2-YL)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)


![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)